molecular formula C10H10BrN3 B12078509 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole

Cat. No.: B12078509
M. Wt: 252.11 g/mol
InChI Key: UNPGCFVAIRBRAB-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with cyclobutanone in the presence of a suitable catalyst to form the desired benzotriazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzotriazole core. The compound can act as an electron-donating or electron-withdrawing group, influencing the reactivity of its surroundings. It can also stabilize radicals and negative charges, making it a versatile synthetic auxiliary .

Comparison with Similar Compounds

    Benzotriazole: A parent compound with similar structural features but without the bromine and cyclobutyl substitutions.

    1,2,3-Benzotriazole Derivatives: Various derivatives with different substituents on the benzotriazole core.

Uniqueness: 4-Bromo-1-cyclobutyl-1H-1,2,3-benzotriazole is unique due to its specific substitutions, which confer distinct physicochemical properties and reactivity compared to other benzotriazole derivatives. Its bromine atom and cyclobutyl group make it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

4-bromo-1-cyclobutylbenzotriazole

InChI

InChI=1S/C10H10BrN3/c11-8-5-2-6-9-10(8)12-13-14(9)7-3-1-4-7/h2,5-7H,1,3-4H2

InChI Key

UNPGCFVAIRBRAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(C(=CC=C3)Br)N=N2

Origin of Product

United States

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